2,6-Bis[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]hexanoate
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Overview
Description
2,6-Bis[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]hexanoate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]hexanoate typically involves the reaction of hexanoic acid derivatives with nonafluoropentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]hexanoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under specific conditions.
Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of strong acids or bases, leading to the formation of hexanoic acid derivatives and nonafluoropentanoic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Oxidation/Reduction: Specific oxidizing or reducing agents under controlled conditions.
Major Products
Substitution: Derivatives with different functional groups replacing the fluorine atoms.
Hydrolysis: Hexanoic acid derivatives and nonafluoropentanoic acid.
Oxidation/Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
2,6-Bis[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]hexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for its potential in developing fluorinated pharmaceuticals with improved bioavailability and stability.
Industry: Utilized in the production of high-performance materials, such as coatings and polymers, due to its chemical resistance and low surface energy.
Mechanism of Action
The mechanism by which 2,6-Bis[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]hexanoate exerts its effects is primarily through its interaction with molecular targets via its fluorinated groups. These interactions can enhance the compound’s binding affinity to specific proteins or enzymes, leading to altered biological activity. The pathways involved may include inhibition of metabolic enzymes or modulation of receptor activity, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol
- 2,2’-(2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diyl)bis(oxirane)
Uniqueness
2,6-Bis[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]hexanoate is unique due to its specific arrangement of fluorinated groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers higher thermal stability and chemical resistance, making it particularly valuable in applications requiring robust performance under extreme conditions.
Properties
Molecular Formula |
C16H11F18N2O4- |
---|---|
Molecular Weight |
637.24 g/mol |
IUPAC Name |
2,6-bis(2,2,3,3,4,4,5,5,5-nonafluoropentanoylamino)hexanoate |
InChI |
InChI=1S/C16H12F18N2O4/c17-9(18,11(21,22)13(25,26)15(29,30)31)7(39)35-4-2-1-3-5(6(37)38)36-8(40)10(19,20)12(23,24)14(27,28)16(32,33)34/h5H,1-4H2,(H,35,39)(H,36,40)(H,37,38)/p-1 |
InChI Key |
GAXUGMHTNWWJPM-UHFFFAOYSA-M |
Canonical SMILES |
C(CCNC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CC(C(=O)[O-])NC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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